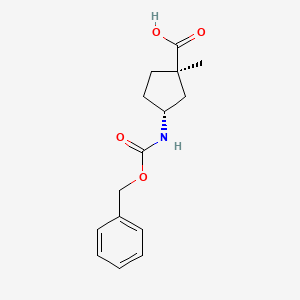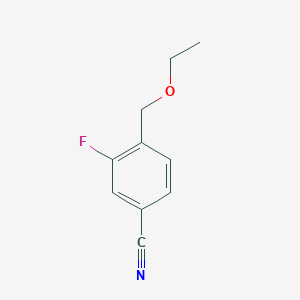
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl ring, such as 2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzene.
Borylation: The phenyl ring undergoes borylation using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions or specific catalysts can facilitate this reaction.
Major Products:
Biaryl or Alkenyl Derivatives: From Suzuki-Miyaura cross-coupling.
Phenol: From oxidation.
Hydrocarbon: From protodeboronation.
Applications De Recherche Scientifique
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, which facilitates the transfer of the boronic acid group to the electrophilic partner. The trifluoromethyl and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the fluoro, methoxymethoxy, and trifluoromethyl substituents.
(2-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the methoxymethoxy group.
(3-Methoxymethoxy-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the fluoro substituent.
Uniqueness: The presence of the trifluoromethyl, fluoro, and methoxymethoxy groups in (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound for specific synthetic applications where these substituents can enhance reactivity or selectivity.
Propriétés
Formule moléculaire |
C9H9BF4O4 |
|---|---|
Poids moléculaire |
267.97 g/mol |
Nom IUPAC |
[2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-5(9(12,13)14)2-3-6(7(8)11)10(15)16/h2-3,15-16H,4H2,1H3 |
Clé InChI |
BNAGJVVEEQAJSV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)C(F)(F)F)OCOC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


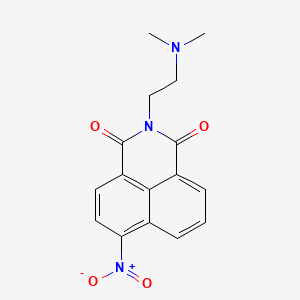


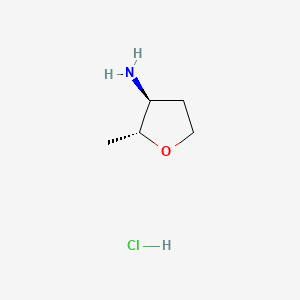

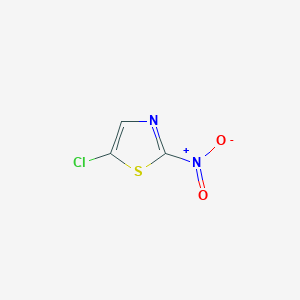
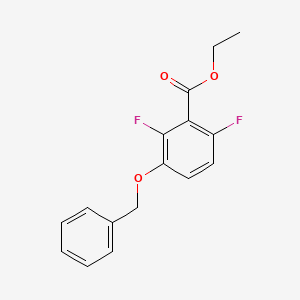
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

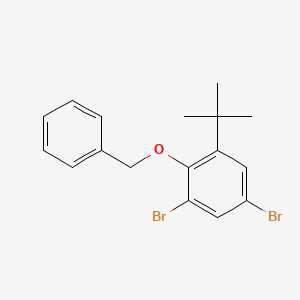
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
